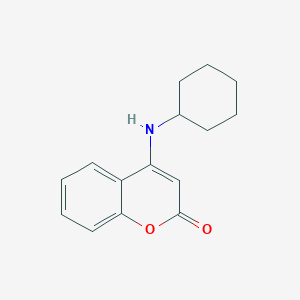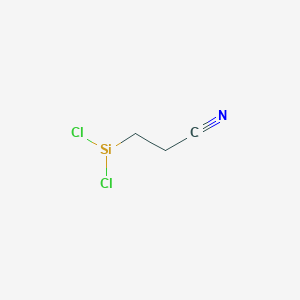![molecular formula C26H34N2O2 B229394 (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone, also known as BAM-15, is a novel small molecule that has been gaining attention in the scientific community for its potential therapeutic applications. BAM-15 belongs to the class of compounds known as mitochondrial uncouplers, which have been shown to have a range of effects on cellular metabolism.
Mecanismo De Acción
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone acts as a mitochondrial uncoupler, meaning that it disrupts the coupling between the electron transport chain and ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production. The uncoupling effect of (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone is thought to be due to its ability to dissipate the proton gradient across the inner mitochondrial membrane. This leads to an increase in mitochondrial membrane potential and an increase in mitochondrial respiration.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. In cancer cells, (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to induce cell death through apoptosis and necrosis. In neurons, (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to protect against oxidative stress and improve mitochondrial function. In adipocytes, (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to increase energy expenditure and promote weight loss. These effects are thought to be due to the uncoupling effect of (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone on mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone in lab experiments is its specificity for mitochondrial function. This allows researchers to study the effects of mitochondrial dysfunction on various diseases and conditions. However, one limitation of using (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone is its potential toxicity. (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to induce cell death at high concentrations, and its long-term effects on mitochondrial function are not well understood.
Direcciones Futuras
There are several future directions for research on (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone. One area of interest is its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying mitochondrial function and dysfunction. Additionally, further research is needed to understand the long-term effects of (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone on mitochondrial function and its potential toxicity.
Métodos De Síntesis
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 4-benzylpiperidine and 3-methoxybenzylamine to form the intermediate product, (4-benzylpiperidin-1-yl)(3-methoxybenzyl)amine. This intermediate is then reacted with methanesulfonyl chloride to form (4-benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanesulfonate. Finally, the methanesulfonate is reacted with sodium methoxide to yield (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone.
Aplicaciones Científicas De Investigación
(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been studied extensively in the field of mitochondrial biology. Mitochondria are organelles that are responsible for generating energy in the form of ATP through oxidative phosphorylation. Mitochondrial dysfunction has been implicated in a range of diseases, including neurodegenerative disorders, cancer, and metabolic disorders. (4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone has been shown to have a range of effects on mitochondrial function, including uncoupling of oxidative phosphorylation, increasing mitochondrial respiration, and inducing mitochondrial fragmentation. These effects have been studied in various cell types, including cancer cells, neurons, and adipocytes.
Propiedades
Fórmula molecular |
C26H34N2O2 |
|---|---|
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(4-benzylpiperidin-1-yl)-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H34N2O2/c1-30-25-11-5-9-23(18-25)19-27-14-6-10-24(20-27)26(29)28-15-12-22(13-16-28)17-21-7-3-2-4-8-21/h2-5,7-9,11,18,22,24H,6,10,12-17,19-20H2,1H3 |
Clave InChI |
SBJJZCTXAHQMMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)





amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
amino]propanamide](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)
